6-Methanesulfonyl-1,8-naphthyridin-2-ol
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Overview
Description
6-Methanesulfonyl-1,8-naphthyridin-2-ol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-Methanesulfonyl-1,8-naphthyridin-2-ol, can be achieved through various methods. Some common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Synthesis: This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization to form the naphthyridine ring.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or iridium, can be used to facilitate the formation of 1,8-naphthyridines through various coupling reactions.
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methanesulfonyl group can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methanesulfonyl-1,8-naphthyridin-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound may also interact with DNA, leading to changes in its conformation and inhibition of replication or transcription processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,8-Naphthyridine: The parent compound of the class, known for its diverse biological activities.
2-Phenyl-1,8-naphthyridine: A derivative with potential anticancer properties.
7-Methyl-1,8-naphthyridine: Another derivative with applications in medicinal chemistry.
Uniqueness
6-Methanesulfonyl-1,8-naphthyridin-2-ol is unique due to the presence of the methanesulfonyl group, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
6-methylsulfonyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12) |
InChI Key |
JLANMOJGGZPNCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2 |
Origin of Product |
United States |
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